2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

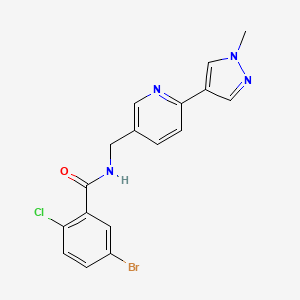

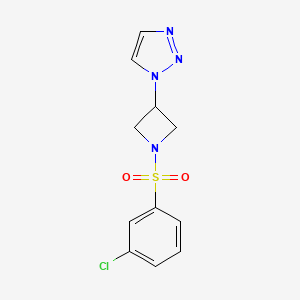

The compound “2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with a 2-chloro group and a thiophen-2-yl(thiophen-3-yl)methyl group .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a rigid, planar structure, while the 2-chloro group and the thiophen-2-yl(thiophen-3-yl)methyl group introduce additional complexity .Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . Additionally, they can react with aryl or heteroaryl bromides .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them relevant in the treatment of inflammatory conditions.

Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity, potentially aiding in mental health treatments.

Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm, making them valuable in managing arrhythmias.

Anti-Anxiety Benefits: Compounds containing thiophene moieties could contribute to anxiety management.

Anti-Fungal Activity: Thiophenes have shown promise as antifungal agents, combating fungal infections.

Antioxidant Properties: Their antioxidant activity makes thiophenes relevant in protecting cells from oxidative stress.

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, potentially influencing hormone-related conditions.

Anti-Cancer Potential: Thiophenes have been investigated for their anti-cancer properties, although further research is needed.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

Raw Materials for Drug Synthesis: 2-Butylthiophene and 2-octylthiophene serve as raw materials for synthesizing anticancer and anti-atherosclerotic agents, respectively .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions, which has implications in materials science and catalysis.

Photodissociation Studies: Researchers have studied the photodissociation dynamics of 2-chlorothiophene, shedding light on its behavior under specific conditions .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Additionally, its potential applications in various fields, such as medicinal chemistry and material science, could be explored .

Wirkmechanismus

Target of Action

Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The therapeutic effects of thiophene derivatives are generally attributed to their interaction with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they may have significant molecular and cellular impacts .

Eigenschaften

IUPAC Name |

2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQODYLBHRECQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)

![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)

![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)

![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)

![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)